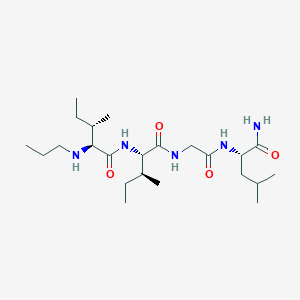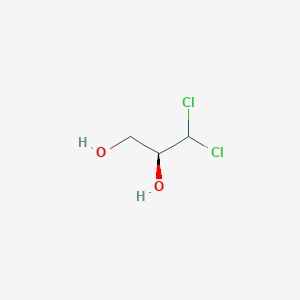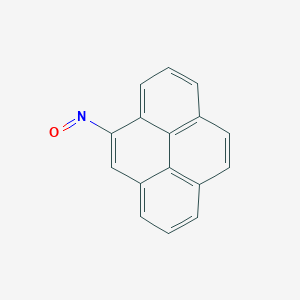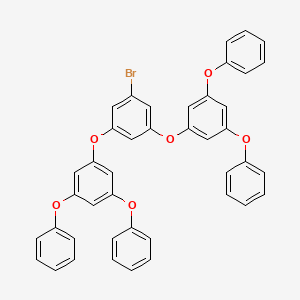
N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide: is a synthetic peptide compound with the molecular formula C23H45N5O4 and a molecular weight of 455.6 g/mol This compound is characterized by its complex structure, which includes multiple amino acid residues linked together
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide involves the stepwise coupling of amino acid residues. The process typically begins with the protection of amino groups to prevent unwanted reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts, which facilitate the formation of peptide bonds. The final step involves the deprotection of the amino groups to yield the desired peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support and then cleaved off after synthesis .
化学反应分析
Types of Reactions: N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides .
科学研究应用
Chemistry: N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It is also used in the development of new synthetic methods and reagents .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design. It serves as a tool to understand the structure and function of peptides in biological systems .
Medicine: It is studied for its potential to modulate biological pathways and target specific proteins involved in diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a component in various biochemical assays and diagnostic kits .
作用机制
The mechanism of action of N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied .
相似化合物的比较
- N-Propyl-L-isoleucyl-L-isoleucylglycyl-L-leucinamide
- L-Leucinamide, D-alanyl-L-a-aspartyl-L-leucyl-L-isoleucyl-L-alanyl-L-tyrosyl-
- Benzoylarginine leucinamide
- L-Leucinamide hydrochloride
- DL-tert-Leucinamide
- L-tert-leucinamide hydrochloride
- NALPHA-(5-FLUORO-2,4-DINITROPHENYL)-D-LEUCINAMIDE
- NALPHA-(5-FLUORO-2,4-DINITROPHENYL)-L-LEUCINAMIDE
Uniqueness: this compound is unique due to its specific sequence of amino acids and the presence of a propyl group. This unique structure imparts specific properties and reactivity, making it valuable for various research applications .
属性
CAS 编号 |
193823-97-1 |
|---|---|
分子式 |
C23H45N5O4 |
分子量 |
455.6 g/mol |
IUPAC 名称 |
(2S,3S)-N-[(2S,3S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]-3-methyl-2-(propylamino)pentanamide |
InChI |
InChI=1S/C23H45N5O4/c1-8-11-25-19(15(6)9-2)23(32)28-20(16(7)10-3)22(31)26-13-18(29)27-17(21(24)30)12-14(4)5/h14-17,19-20,25H,8-13H2,1-7H3,(H2,24,30)(H,26,31)(H,27,29)(H,28,32)/t15-,16-,17-,19-,20-/m0/s1 |
InChI 键 |
VAOVHCXKCPJVQO-TXTPUJOMSA-N |
手性 SMILES |
CCCN[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N |
规范 SMILES |
CCCNC(C(C)CC)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,5'-Carbonylbis[2-(4-aminophenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B12564645.png)

![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
![(3R,4S)-4-(Prop-1-en-1-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12564666.png)
![Phosphonic acid, [amino(4-bromophenyl)methyl]-, diethyl ester](/img/structure/B12564679.png)
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)

![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)


